molecular formula C10H9NO B8626920 7-ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

7-ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No. B8626920
M. Wt: 159.18 g/mol
InChI Key: WIHGPPQWLLEOOJ-UHFFFAOYSA-N
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Patent
US08901313B2

Procedure details

The title compound was prepared using the method described for the preparation of 7-ethynyl-5H,6H-cyclopenta[b]pyridin-7-ol, by replacing 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one with 2-acetylpyridine; 1H NMR (500 MHz, CDCl3) delta 1.80 (3H, s), 2.55 (1H, s), 5.50 (1H, s), 7.20-7.32 (1H, m), 7.62 (1H, d, J=7.88 Hz), 7.78 (1 H, td, J=7.72, 1.58 Hz), 8.54 (1H, d, J=4.73 Hz); LC-MS: m/z=+147.9 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([OH:12])[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2C[CH2:4]1)#[CH:2].C(C1C=CC=CN=1)(=O)C>>[N:8]1[CH:9]=[CH:10][CH:11]=[CH:6][C:7]=1[C:3]([OH:12])([C:1]#[CH:2])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1(CCC=2C1=NC=CC2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(C)(C#C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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